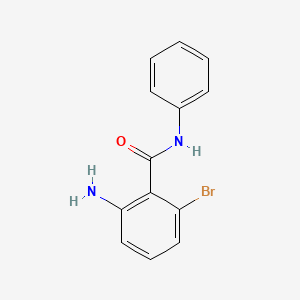

2-Amino-6-bromo-N-phenylbenzamide

Description

Properties

IUPAC Name |

2-amino-6-bromo-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDJTYHGFODYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Broader Field of Substituted Benzamide Chemistry

The benzamide (B126) framework, a benzene (B151609) ring attached to an amide group, is a foundational structure in medicinal chemistry and organic synthesis. nih.gov Its derivatives, known as substituted benzamides, are compounds where one or more hydrogen atoms on the benzene ring or the amide's nitrogen are replaced by other functional groups. These modifications can dramatically alter the molecule's chemical properties and biological activity. nih.gov

2-Amino-6-bromo-N-phenylbenzamide is a disubstituted benzamide featuring an amino group (-NH2) at position 2 and a bromine atom (-Br) at position 6 of the benzoyl ring, with a phenyl group attached to the amide nitrogen. The presence and position of these substituents are critical. The amino group, in particular, defines it as an anthranilamide derivative, a class known for its diverse biological activities. The halogen (bromine) atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Research Significance of Substituted Benzamide Scaffolds in Chemical Biology

The substituted benzamide (B126) scaffold is recognized as a "privileged scaffold" in chemical biology due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnanobioletters.com Research has demonstrated the potential of these compounds in various therapeutic areas.

A key area of investigation is their antimicrobial activity. researchgate.net A significant study by Kubicova et al. synthesized and evaluated a series of 2-amino-N-phenylbenzamides for their antimycobacterial properties against Mycobacterium tuberculosis and other atypical mycobacterial strains. nih.gov The study revealed that certain substitutions were crucial for activity. For instance, the introduction of a chlorine atom at position 5 of the benzamide ring was found to enhance antimycobacterial efficacy. nih.gov This highlights the importance of the substitution pattern on the benzoyl ring for biological function.

The following table summarizes the antimycobacterial activity of selected 2-amino-5-chloro-N-phenylbenzamide derivatives from the study by Kubicova et al., demonstrating the impact of substitution on the N-phenyl ring.

| Compound ID | R (Substitution on N-phenyl ring) | MIC (μg/mL) vs. M. tuberculosis |

| 1l | H | > 250 |

| 1m | 4-Cl | 62.5 |

| 1n | 4-Br | 62.5 |

| 1p | 4-CH₃ | 62.5 |

| 1r | 4-sec-C₄H₉ | 31.25 |

| Data sourced from Kubicova et al., 2000. nih.gov The table shows the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of M. tuberculosis. A lower MIC value indicates higher potency. |

Beyond antimycobacterial effects, substituted benzamides have been explored as:

Antiparasitic agents : N-phenylbenzamide derivatives have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, by targeting its DNA. acs.orgnih.gov

Anticancer agents : The benzamide structure is a core component of histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. bldpharm.com

Antipsychotics : Certain benzamide derivatives, like amisulpride, function as dopamine (B1211576) receptor antagonists. amadischem.com

Overview of Current Research Trajectories and Underexplored Aspects

Direct Synthesis Routes for this compound

Direct synthesis routes provide the most straightforward access to this compound, typically involving the formation of the central amide bond from readily available precursors.

Condensation Reactions Utilizing Halogenated Benzoic Acid Derivatives

One of the primary methods for synthesizing N-phenylbenzamides involves the condensation of a substituted benzoic acid with an aniline (B41778). In the specific case of this compound, this would involve the reaction of 2-amino-6-bromobenzoic acid with aniline. The reaction is typically facilitated by a coupling agent to activate the carboxylic acid, or by converting the benzoic acid to a more reactive derivative, such as an acid chloride. luxembourg-bio.comresearchgate.net The presence of the amino and bromo substituents on the benzoic acid ring can influence the reactivity and may require specific reaction conditions to achieve high yields.

A study on the synthesis of N-substituted benzamide (B126) derivatives, which are analogues, involved the coupling of appropriate benzoyl chlorides with commercially available anilines. nih.gov This highlights a common strategy where the benzoic acid moiety is activated as a benzoyl chloride prior to reaction with the aniline.

Approaches Involving Substituted Anilines and Benzoyl Chlorides

An alternative and widely used direct approach is the acylation of a substituted aniline with a benzoyl chloride. ncert.nic.inbyjus.com For the synthesis of this compound, this would entail the reaction of 2-bromo-6-aminoaniline with benzoyl chloride. This reaction, a type of nucleophilic acyl substitution, is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in

The reactivity of the aniline is a key factor in this approach. The electronic effects of the substituents on the aniline ring can significantly impact the nucleophilicity of the amino group. For instance, electron-withdrawing groups can decrease reactivity, potentially requiring more forcing conditions or the use of a catalyst. Research on the acylation of anisole (B1667542) with benzoyl chloride, although a different reaction, demonstrates the importance of catalyst and reaction conditions in achieving high conversion and selectivity in acylation reactions. nih.govfrontiersin.org

A series of substituted 2-amino-N-phenylbenzamides were synthesized by reacting substituted anilines with isatoic anhydride, which serves as a source of the 2-aminobenzoyl moiety. researchgate.net This method provides an alternative to using a pre-formed 2-aminobenzoic acid or its chloride.

Derivatization and Functionalization Strategies from Precursors

Starting from a pre-existing benzamide scaffold, various derivatization and functionalization strategies can be employed to introduce the desired amino and bromo groups or to build more complex analogues.

Introduction of Amide Bonds via Coupling Reagents

The formation of the amide bond is a cornerstone of many synthetic strategies. A vast array of coupling reagents has been developed to facilitate this transformation under mild conditions and with high efficiency. rsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as BOP and PyBOP), and uronium/aminium salts (like HBTU and HATU). luxembourg-bio.comresearchgate.netbachem.com

The choice of coupling reagent and additives can be critical, especially when dealing with sterically hindered or electronically deactivated substrates. luxembourg-bio.com Additives like HOBt and HOAt can suppress side reactions and reduce racemization when chiral amino acids are involved. bachem.com The development of water-tolerant coupling conditions has also been a significant advancement, allowing for more environmentally friendly synthetic processes. luxembourg-bio.com

| Coupling Reagent Class | Examples | Additives |

| Carbodiimides | DCC, EDC | HOBt, Oxyma Pure® |

| Phosphonium Salts | BOP, PyBOP | |

| Uronium/Aminium Salts | HBTU, HATU | HOAt |

Nucleophilic Substitution Reactions for Moiety Introduction

Nucleophilic substitution reactions are a powerful tool for introducing functional groups onto an aromatic ring. tutorchase.comlibretexts.org In the context of synthesizing analogues of this compound, a key precursor could be a di-halogenated N-phenylbenzamide, for example, 2,6-dibromo-N-phenylbenzamide. One of the bromine atoms could then be selectively replaced by an amino group via a nucleophilic aromatic substitution (SNAr) reaction. This typically requires an activated aromatic system, often with electron-withdrawing groups positioned ortho or para to the leaving group.

Another approach involves the reaction of an amine with a halogenated precursor. For instance, the reaction of an alkyl halide with an amine can lead to the formation of secondary or tertiary amines through nucleophilic substitution. chemguide.co.uk While not directly applicable to the aromatic core of this compound, this principle can be used to modify substituents on the N-phenyl ring or other parts of the molecule. The Gabriel synthesis offers a method for preparing primary amines from alkyl halides using phthalimide (B116566) as an ammonia (B1221849) surrogate, which can be useful in constructing more complex analogues. libretexts.org

Recent research has shown the synthesis of 2-amino-quinazolin-4(3H)-ones from 2-bromo-N-phenylbenzamide and cyanamide (B42294) via an Ullmann cross-coupling reaction. nih.gov This work also demonstrated that other nucleophiles like water, alcohols, phenols, amines, or mercaptans can be used to prepare 2-functionalized N-phenylbenzamides, showcasing the versatility of nucleophilic substitution on this scaffold. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov These reactions are characterized by their high atom economy and operational simplicity. The Ugi and Passerini reactions are prominent examples of MCRs that are well-suited for the synthesis of amide-containing structures. beilstein-journals.orgrug.nl

For instance, an Ugi four-component reaction could theoretically be designed to assemble a structure related to this compound by combining an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. The specific choice of starting materials would be crucial to incorporate the required 2-amino and 6-bromo substitutions on the benzamide core. MCRs are particularly valuable for generating libraries of analogues for screening purposes due to the diversity that can be achieved by varying the individual components. beilstein-journals.org

Cross-Coupling Methodologies, Including Ullmann Cross-Coupling

The Ullmann cross-coupling reaction is a well-established method for forming carbon-nitrogen bonds, typically involving a copper catalyst to couple an aryl halide with an amine. frontiersin.orgorganic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this methodology can be applied to couple an appropriately substituted aminobenzamide with an aryl halide or, more commonly, to introduce the amino group onto a bromo-substituted benzoic acid precursor which is then converted to the final benzamide.

A plausible synthetic route commences with the regioselective amination of 2,6-dibromobenzoic acid. Following this, the resulting 2-amino-6-bromobenzoic acid undergoes amidation with aniline to yield the target compound. Alternatively, one could start with 2-amino-6-bromobenzoic acid and couple it with aniline. A related approach involves the copper-catalyzed amination of 2-bromobenzoic acids with various amines, which proceeds with notable chemo- and regioselectivity, where the bromide adjacent to the carboxylic acid is preferentially replaced. nih.govnih.gov

The Goldberg reaction, a variation of the Ullmann condensation, specifically involves the copper-catalyzed coupling of an aniline with an aryl halide. wikipedia.org For instance, the coupling of 2-chlorobenzoic acid and aniline illustrates this transformation, yielding N-phenylanthranilic acid. wikipedia.org This principle can be extended to brominated analogues.

A significant advancement in Ullmann-type reactions is the use of deep eutectic solvents (DESs) as environmentally friendly and recyclable reaction media. frontiersin.orgnih.gov These reactions can proceed under milder conditions (60–100°C) in the absence of additional ligands, which is a notable improvement over traditional methods that often require high temperatures (over 200°C) and stoichiometric amounts of copper. frontiersin.orgwikipedia.org

Optimization of Reaction Conditions and Yield Enhancement in Benzamide Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its analogues. This involves careful selection of catalysts, reagents, and solvent systems.

Catalyst and Reagent Selection for Specific Transformations

The choice of catalyst and reagents is critical for the success of the cross-coupling and amidation steps.

For C-N Cross-Coupling (Ullmann Reaction):

Copper-based catalysts are central to the Ullmann reaction. Copper(I) iodide (CuI) is a frequently used and effective catalyst for the amination of aryl halides. frontiersin.orgnih.gov Studies have shown that combinations of copper catalysts, such as Cu/Cu₂O, can also be employed. nih.gov The catalyst loading is an important parameter to optimize, with typical loadings around 10 mol%. frontiersin.orgnih.gov

The choice of base is also crucial. For the coupling of aryl halides with aliphatic primary and secondary amines, potassium carbonate (K₂CO₃) is commonly used. frontiersin.orgnih.gov For aromatic amines, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to achieve good yields. frontiersin.orgnih.gov The use of amino acids, such as L-proline, as ligands can significantly accelerate copper-assisted Ullmann reactions, allowing them to proceed at lower temperatures (40-90°C). nih.gov

Palladium-catalyzed N-arylation of secondary acyclic amides represents an alternative to copper-based systems. nih.gov These reactions often employ specialized biaryl phosphine (B1218219) ligands, such as xantphos, to facilitate the coupling of aryl nonaflates, triflates, and chlorides. nih.gov

The Chan-Evans-Lam (CEL) reaction offers another copper-catalyzed method for N-arylation, utilizing aryl boronic acids as the aryl source. scite.ainih.gov This reaction can be chemoselective, allowing for the arylation of an amino group in the presence of an amide. scite.ai

For Amide Formation:

The conversion of the carboxylic acid group to the N-phenylbenzamide can be achieved through several standard methods. One common approach is the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with aniline. Another method involves the use of coupling agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt).

The following table summarizes the key catalysts and reagents used in the synthesis of related benzamide structures.

| Transformation | Catalyst/Reagent | Substrates | Notes |

| Ullmann C-N Coupling | CuI / K₂CO₃ | (Hetero)aryl halides (Br, I) and aliphatic amines | Proceeds smoothly in deep eutectic solvents at 60-80°C. frontiersin.orgnih.gov |

| Ullmann C-N Coupling | CuI / t-BuOK | (Hetero)aryl halides (Br, I) and aromatic amines | Requires a stronger base for efficient coupling. frontiersin.orgnih.gov |

| Ullmann C-N Coupling | Cu/Cu₂O / K₂CO₃ | 2-Bromobenzoic acids and anilines | Regioselective amination. nih.gov |

| Chan-Evans-Lam Coupling | Cu(OAc)₂ | Aminobenzamides and aryl boronic acids | Chemoselective N-arylation of the amino group. scite.ai |

| Palladium C-N Coupling | Pd(OAc)₂ / Xantphos | Secondary amides and aryl nonaflates/chlorides | Effective for N-arylation of amides. nih.gov |

| Amidation | Thionyl Chloride | Carboxylic acid | Forms acyl chloride intermediate. |

| Amidation | DIC / HOBt | Carboxylic acid and amine | Peptide coupling agents for direct amidation. |

Impact of Solvent Systems on Reaction Efficacy

The solvent system plays a pivotal role in the efficacy of benzamide synthesis, influencing reaction rates, yields, and even selectivity.

In traditional Ullmann reactions, high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) were commonly used to achieve the necessary high temperatures. wikipedia.org However, these solvents can be difficult to remove and pose environmental concerns.

Modern approaches have focused on more benign and effective solvent systems. For the copper-catalyzed amination of 2-bromobenzoic acids, solvents like n-butanol, 2-ethoxyethanol, and ethylene (B1197577) glycol have been successfully employed. nih.gov

A significant innovation is the use of deep eutectic solvents (DESs) . frontiersin.orgnih.gov A common example is a mixture of choline (B1196258) chloride and glycerol (B35011) (1:2 mol ratio). frontiersin.orgnih.gov These solvents offer several advantages:

Milder Reaction Conditions: They allow the Ullmann reaction to proceed at significantly lower temperatures (60–100°C). frontiersin.orgnih.gov

Ligand-Free Reactions: In many cases, the need for additional, often expensive and air-sensitive, ligands is eliminated. frontiersin.orgnih.gov

Recyclability: The catalyst, base, and DES can often be recycled and reused for multiple reaction cycles, making the process more sustainable and cost-effective. frontiersin.orgnih.gov

Enhanced Reaction Rates: The unique properties of DESs can lead to accelerated reaction kinetics compared to conventional solvents.

The choice of solvent can also influence chemoselectivity. For instance, in Chan-Evans-Lam reactions for the N-arylation of aminobenzamides, the solvent can be a key variable in controlling whether the arylation occurs on the amino group or the amide nitrogen. scite.ai

The impact of different solvent systems on a model Ullmann amine coupling reaction is illustrated in the table below, based on the coupling of bromobenzene (B47551) and N,N-dimethylethylenediamine. nih.gov

| Solvent System | Catalyst | Base | Temperature (°C) | Yield (%) |

| Choline chloride/glycerol (1:2) | CuI (10 mol%) | K₂CO₃ | 60 | 98 |

| L-proline/L-lactic acid (1:2) | CuI (10 mol%) | K₂CO₃ | 60 | 85 |

| Choline chloride/urea (1:2) | CuI (10 mol%) | K₂CO₃ | 60 | 90 |

| Water | CuI (10 mol%) | K₂CO₃ | 60 | <5 |

| Glycerol | CuI (10 mol%) | K₂CO₃ | 60 | 15 |

This data clearly demonstrates the superior performance of deep eutectic solvents compared to water or glycerol alone in this specific Ullmann coupling reaction. nih.gov The selection of an appropriate solvent system is therefore a critical step in designing an efficient and sustainable synthesis for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H-NMR) Analysis for Proton Environments

The ¹H-NMR spectrum of a substituted benzamide provides a wealth of information about the arrangement of protons on the aromatic rings and the amide group. The chemical shifts are influenced by the electronic effects of the substituents. youtube.com For instance, in N-phenylbenzamide, the amide proton (N-H) typically appears as a singlet at a downfield chemical shift, around 10.25 ppm in DMSO-d6. rsc.org The aromatic protons of the two phenyl rings resonate in the range of 7.1 to 8.0 ppm. rsc.org

In the case of "this compound," the introduction of an amino (-NH₂) and a bromo (-Br) group on one of the phenyl rings significantly alters the chemical shifts of the adjacent protons. The amino group, being an electron-donating group, will shield the ortho and para protons, causing them to shift to a higher field (lower ppm). Conversely, the bromine atom, an electron-withdrawing group, will deshield the neighboring protons, shifting them to a lower field (higher ppm). The protons of the unsubstituted phenyl ring will exhibit a pattern similar to that of N-phenylbenzamide. rsc.org For example, in 4-bromoaniline, the protons ortho to the bromine appear at approximately 7.21-7.23 ppm, while the protons ortho to the amino group are found at a higher field, around 6.54-6.55 ppm. rsc.orgchemicalbook.com The amine protons themselves typically produce a broad singlet. rsc.org The complex splitting patterns that arise from proton-proton couplings can often be resolved to confirm the substitution pattern. nih.gov

Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Substituted Anilines and Benzamides in CDCl₃ or DMSO-d₆

| Compound | Aromatic Protons | NH₂/NH Protons | Other Protons | Reference |

| N-phenylbenzamide | 7.09-7.97 (m) | 10.25 (s) | rsc.org | |

| 4-Bromoaniline | 6.55 (d, 2H), 7.23 (d, 2H) | 3.65 (br s, 2H) | rsc.org | |

| 3-Bromoaniline | 6.57-7.01 (m, 4H) | 3.67 (br s, 2H) | rsc.org | |

| Benzamide | 7.46-8.05 (m) | 7.46 (br s, 1H), 8.05 (br s, 1H) | chemicalbook.com |

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Frameworks

¹³C-NMR spectroscopy provides direct information about the carbon skeleton of a molecule. libretexts.org The chemical shift of each carbon atom is highly sensitive to its electronic environment. libretexts.org In benzamides, the carbonyl carbon (C=O) is characteristically found at a very low field, typically in the range of 165-180 ppm. rsc.orgwisc.edu The aromatic carbons resonate between 110 and 140 ppm. wisc.edu

For "this compound," the substituents on the aniline ring will have a pronounced effect on the chemical shifts of the ring carbons. The carbon atom attached to the bromine (C-Br) will be shifted downfield due to the inductive effect of the halogen. In contrast, the carbon atom bonded to the amino group (C-NH₂) will be shifted upfield due to the electron-donating resonance effect of the amino group. For example, in 2-bromoaniline, the carbon bearing the bromine atom appears at a specific chemical shift, while the other carbons are influenced by both the bromine and the amino group. chemicalbook.com Similarly, the carbons in the N-phenyl ring will show shifts comparable to those in N-phenylbenzamide. rsc.org The analysis of these shifts, often aided by computational predictions, allows for the unambiguous assignment of each carbon atom in the molecule. psu.edu

Table 2: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for Substituted Anilines and Benzamides

| Compound | Carbonyl Carbon | Aromatic Carbons | Other Carbons | Reference |

| N-phenylbenzamide | 166.02 | 120.82-139.64 | rsc.org | |

| 2-Bromoaniline | 112.50-132.50 (approx.) | chemicalbook.com | ||

| N-Methylbenzamide | 127.04-138.29 | 26.5 (CH₃) | chemicalbook.com | |

| Benzamide | 167.5 (approx.) | 127.48-134.33 | rsc.orgspectrabase.com |

Advanced NMR Techniques for Comprehensive Structural Elucidation

While 1D NMR spectra provide fundamental information, complex molecules like "this compound" often require advanced 2D NMR techniques for complete structural assignment. nih.govipb.pt These methods reveal correlations between different nuclei, allowing for the definitive mapping of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the amide bond and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, providing information about the spatial proximity of different parts of the molecule and helping to determine its conformation. diva-portal.org

By combining the information from these advanced NMR experiments, a detailed and unambiguous three-dimensional structure of "this compound" can be constructed. nih.govdiva-portal.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule, providing characteristic "fingerprints" of the functional groups present. chegg.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. chegg.com In "this compound," several key vibrational modes are expected:

N-H Stretching: The amino group (-NH₂) will exhibit two characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The amide N-H stretch is also found in this region, often as a single, sharp band. tsijournals.com

C=O Stretching: The amide carbonyl group (C=O) gives rise to a strong absorption band, usually between 1630 and 1680 cm⁻¹. rsc.orgresearchgate.net

C-N Stretching: The stretching vibration of the C-N bond in the amide and the aromatic amine appears in the region of 1200-1350 cm⁻¹. tsijournals.com

C-Br Stretching: The C-Br stretching vibration is typically observed at lower wavenumbers, generally in the range of 500-700 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

The precise positions of these bands can be influenced by the electronic environment and hydrogen bonding within the molecule.

Table 3: Characteristic FT-IR Frequencies for Functional Groups in Benzamides and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretch | 3300-3500 | tsijournals.com |

| Amide (N-H) | Stretch | 3300-3500 | researchgate.net |

| Carbonyl (C=O) | Stretch | 1630-1680 | rsc.orgresearchgate.net |

| Aromatic (C=C) | Stretch | 1400-1600 | |

| Amide/Amine (C-N) | Stretch | 1200-1350 | tsijournals.com |

| Carbon-Bromine (C-Br) | Stretch | 500-700 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For "this compound," the FT-Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric breathing modes of the phenyl rings are often strong in the Raman spectrum.

C-Br Stretching: The C-Br bond, being less polar than C=O, can sometimes give a more distinct signal in the Raman spectrum, typically in the range of 500-600 cm⁻¹. aps.org Studies on brominated aromatic compounds show characteristic Raman peaks for the C-Br bond. researchgate.net The Raman spectrum of liquid bromine itself shows a peak around 320 cm⁻¹. aps.org

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For this compound, the theoretical monoisotopic mass can be calculated to provide a benchmark for experimental verification. The presence of bromine is particularly notable, as its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 peak, which serves as a clear diagnostic marker. While specific HRMS data for the title compound is not publicly available, the table below illustrates the theoretical values that would be expected.

| Ion Formula | Adduct | Isotope | Theoretical m/z |

|---|---|---|---|

| C₁₃H₁₂BrN₂O | [M+H]⁺ | 79Br | 303.0131 |

| C₁₃H₁₂BrN₂O | [M+H]⁺ | 81Br | 305.0110 |

| C₁₃H₁₁BrN₂ONa | [M+Na]⁺ | 79Br | 324.9950 |

| C₁₃H₁₁BrN₂ONa | [M+Na]⁺ | 81Br | 326.9930 |

Multistage Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

Multistage Mass Spectrometry (MSn) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting product ions in sequential stages. miamioh.edu This method is particularly useful for complex molecules, as it allows for the systematic breakdown of the structure, providing insights into connectivity and the relative stability of different fragments. miamioh.edu

In the analysis of N-phenylbenzamide derivatives, collision-induced dissociation (CID) typically initiates fragmentation at the most labile bonds. For this compound, the primary fragmentation pathways would be expected to involve the amide linkage. A common fragmentation pattern for benzamides is the loss of the amine portion (•NH₂), leading to a stable benzoyl cation. researchgate.net In this specific molecule, cleavage of the C-N amide bond could lead to several characteristic fragments. The presence of the bromine atom provides a distinct isotopic signature for any fragments that retain it. miamioh.edu Furthermore, studies on related substituted N-phenylbenzamides have shown that fragmentation can be initiated at different sites depending on the substituents, sometimes leading to complex rearrangements. researchgate.netresearchgate.net

Expected Fragmentation Pathways:

Loss of Phenylamine: Cleavage of the amide C-N bond to yield a 2-amino-6-bromobenzoyl cation.

Loss of Bromine: Fission of the C-Br bond, a common pathway for halogenated compounds. miamioh.edu

Amide Bond Cleavage: Fragmentation to form a phenylaminyl radical and a 2-amino-6-bromobenzoyl cation or vice-versa.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high molecular weight compounds. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. Studies on related deprotonated N-phenylbenzamide derivatives have demonstrated the utility of ESI tandem mass spectrometry (ESI-MS/MS) in probing gas-phase reactions. nih.gov In negative ion mode, deprotonation can occur, and subsequent collisional activation can induce characteristic fragmentation patterns, including Smiles rearrangement reactions. nih.gov For this compound, ESI would likely produce protonated molecules [M+H]⁺ in positive ion mode due to the basic amino group, which could then be subjected to MSn analysis as described above.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. nih.gov By diffracting X-rays off a single crystal, a unique pattern is generated that can be mathematically deconvoluted to produce an electron density map, and from that, a model of the atomic arrangement. nih.gov For a molecule like this compound, SCXRD would reveal the dihedral angles between the two phenyl rings, the planarity of the amide group, and the precise bond lengths and angles of the entire structure.

While the specific crystal structure for this compound is not available in the open literature, analysis of related 2-aminobenzamide and nicotinonitrile derivatives provides valuable insights. nih.govaalto.firesearchgate.netresearchgate.net For example, a study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile revealed two independent molecules within the crystal structure with very similar geometries. aalto.firesearchgate.net It is expected that the N-phenylbenzamide core of the title compound would exhibit some degree of non-planarity due to steric hindrance between the ortho-substituents and the carbonyl group, leading to rotation around the C-N amide bond and the N-phenyl bond.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Contacts)

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and polymorphism.

For this compound, the primary amino group (-NH₂) and the amide N-H group are strong hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This functionality strongly suggests the formation of extensive hydrogen bonding networks. Crystal structures of related 2-aminobenzamide derivatives consistently show intermolecular N-H···O hydrogen bonds, which often link molecules into chains, dimers, or more complex three-dimensional arrays. nih.govresearchgate.net Additionally, the amino group can act as a hydrogen bond acceptor via its lone pair.

Beyond classical hydrogen bonding, other weak interactions are expected to play a significant role in the crystal packing:

C-H···π Interactions: The aromatic rings are electron-rich and can act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules.

π-π Stacking: The phenyl rings may engage in π-π stacking interactions, where the planes of the rings are parallel and offset from one another. This is a common stabilizing interaction in aromatic compounds. nih.gov

The bromine atom can also participate in halogen bonding (C-Br···O or C-Br···N), a directional interaction that is increasingly recognized as an important force in crystal engineering. The interplay of these various forces dictates the final, most thermodynamically stable crystal packing arrangement.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Potential Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | Amide N-H | Carbonyl O | D···A ≈ 2.8-3.2 Å | Forms chains or dimers |

| Hydrogen Bond | Amino N-H | Carbonyl O / Amino N | D···A ≈ 2.9-3.3 Å | Cross-links primary structural motifs |

| C-H···π | Aromatic C-H | Phenyl Ring (π-system) | H···π centroid ≈ 2.5-2.9 Å | Stabilizes packing in three dimensions |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-centroid ≈ 3.3-3.8 Å | Contributes to layered structures |

| Halogen Bond | C-Br | Carbonyl O / Amino N | Br···O/N < Sum of vdW radii | Directional control of packing |

Conformational Analysis of the Benzamide Moiety in the Solid State

A definitive conformational analysis of the benzamide moiety of this compound in the solid state would necessitate data from single-crystal X-ray diffraction studies. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the three-dimensional structure of the molecule and the arrangement of molecules within the crystal lattice.

Such an analysis would typically discuss:

The planarity of the benzamide group.

The dihedral angle between the two aromatic rings (the 2-aminobromophenyl ring and the N-phenyl ring).

The presence of intramolecular and intermolecular hydrogen bonds, particularly involving the amino group (-NH2) and the amide N-H group, which significantly influence the molecular conformation and crystal packing.

However, no published crystal structure data for this compound could be located in the searched scientific databases. While studies on related structures, such as 2-nitro-N-(2-nitrophenyl)benzamide, reveal non-planar conformations with significant dihedral angles between the phenyl rings, this information cannot be directly extrapolated to the title compound without experimental verification.

Theoretical and Computational Chemistry Investigations of 2 Amino 6 Bromo N Phenylbenzamide

Molecular Docking and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in assessing the stability of a ligand-protein complex, providing insights into the binding affinity and the mechanism of interaction. The stability of the complex formed between 2-Amino-6-bromo-N-phenylbenzamide and its target protein can be evaluated by running simulations over an extended period, typically nanoseconds, and analyzing various parameters.

Furthermore, MD simulations can elucidate the specific intermolecular interactions that contribute to the stability of the complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. By monitoring the distance and geometry of these interactions over the simulation trajectory, researchers can identify key residues in the protein's binding pocket that are crucial for the affinity and specificity of this compound. This information is invaluable for understanding the molecular basis of its biological activity and for guiding the design of more potent and selective analogs. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in SAR studies, enabling the systematic exploration of chemical space and the prediction of activity for novel compounds. For this compound, computational SAR can be employed to identify key structural features responsible for its biological effects and to guide the design of new derivatives with improved properties. nih.govmdpi.comnih.gov

A common approach involves creating a library of virtual analogs by systematically modifying different parts of the this compound scaffold. For instance, the effects of substituting the bromo group at the 6-position with other halogens or different functional groups can be investigated. Similarly, modifications to the N-phenyl ring, such as adding or moving substituents, can be explored. nih.govresearchgate.net

For each of these virtual analogs, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be applied. Molecular docking predicts the binding mode and affinity of each analog to the target protein, providing a rational basis for its potential activity. QSAR models, built upon a set of compounds with known activities, can then be used to predict the biological activity of new analogs based on their physicochemical properties and structural descriptors. These computational SAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govmdpi.comnih.gov

Prediction of Molecular Properties for Research Design

Charge Analysis and Molecular Electrostatic Potential (MEP) Mapping

Charge analysis and Molecular Electrostatic Potential (MEP) mapping are computational techniques that provide insights into the electronic distribution within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.netresearchgate.net For this compound, these methods can reveal key features that govern its interaction with biological targets.

Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculate the partial atomic charges on each atom in the molecule. This information helps to identify electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attacks, respectively.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netscispace.com Different colors on the MEP map denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue represents regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential. researchgate.netyoutube.com By analyzing the MEP map of this compound, researchers can identify the regions most likely to be involved in hydrogen bonding and other electrostatic interactions with a receptor, providing valuable guidance for drug design. researchgate.netresearchgate.netscispace.com

Computational Assessment of Drug-likeness and ADME-related Parameters

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Computational models play a significant role in predicting these parameters, helping to filter out candidates with unfavorable pharmacokinetic profiles before they enter more expensive and time-consuming experimental testing. mdpi.comnih.gov

Several computational rules and models are used to evaluate drug-likeness. One of the most well-known is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other rules, such as Veber's rules, which consider the number of rotatable bonds and the polar surface area (TPSA), also provide valuable insights. eijppr.com

Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 305.16 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (o/w) | 3.5 | Indicates good lipophilicity |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |

| Polar Surface Area (TPSA) | 52.09 Ų | Suggests good intestinal absorption |

| Rotatable Bonds | 2 | Indicates good oral bioavailability |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Less likely to cross into the central nervous system |

Quantum Chemical Studies on Tautomerism and Protonation Processes

Quantum chemical methods are essential for studying the electronic structure and reactivity of molecules at the atomic level. These methods can provide detailed insights into processes like tautomerism and protonation, which can significantly influence the biological activity of a compound like this compound. nih.govresearchgate.netsemanticscholar.org

Tautomerism involves the migration of a proton, often accompanied by a shift of a double bond. For this compound, potential tautomeric forms could exist, for example, involving the amide group (amide-imidic acid tautomerism). nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the relative energies and stabilities of these different tautomers. nih.govresearchgate.net Understanding which tautomer is predominant under physiological conditions is crucial, as different tautomers can exhibit distinct binding modes and biological activities.

Protonation is the process of adding a proton (H+) to a molecule, which can dramatically alter its charge, electronic distribution, and reactivity. The site of protonation on this compound can be predicted by calculating the proton affinity of different basic sites within the molecule, such as the amino group nitrogen or the carbonyl oxygen of the amide. nih.gov The pKa values, which quantify the acidity or basicity of different functional groups, can also be computed. This information is vital for understanding the behavior of the compound in different pH environments, such as those found in various biological compartments, and for predicting its interactions with acidic or basic residues in a protein's active site. researchgate.netnih.gov

Chemical Reactivity and Transformations of 2 Amino 6 Bromo N Phenylbenzamide and Its Scaffold

Reactions Leading to Fused Heterocyclic Systems

The proximity of the amino and amide functionalities in the 2-amino-N-phenylbenzamide scaffold facilitates intramolecular cyclization reactions, leading to the formation of important heterocyclic cores such as quinazolinones. The presence of the bromine atom at the 6-position offers a handle for further functionalization, but can also influence the course of these cyclization reactions.

The synthesis of quinazolinones from 2-aminobenzamides is a well-established transformation. In the case of 2-amino-6-bromo-N-phenylbenzamide, cyclization can be achieved by reacting it with various one-carbon synthons. For instance, treatment with orthoesters or aldehydes can lead to the formation of the corresponding 4-quinazolinone ring system. These reactions typically proceed through an initial condensation between the amino group and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration or elimination.

Furthermore, microwave-assisted synthesis has been demonstrated as an efficient method for the preparation of quinazolinone derivatives from 2-aminobenzamides and aldehydes, often leading to high yields in short reaction times. This methodology could be readily adapted for the cyclization of this compound.

The mechanism of quinazolinone formation from 2-aminobenzamides generally involves a well-defined sequence of steps. The initial step is the formation of an imine or a related intermediate through the condensation of the 2-amino group with a carbonyl compound. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly formed imine carbon. The resulting tetrahedral intermediate then collapses to form the heterocyclic ring, often with the elimination of a small molecule like water or an alcohol.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse substituents at the 6-position.

Palladium-catalyzed carbonylation reactions are a powerful method for converting aryl halides into carboxylic acid derivatives, including esters, amides, and ketones. For this compound, a palladium-catalyzed carbonylation reaction in the presence of an alcohol and a suitable base would be expected to yield the corresponding methyl or ethyl ester at the 6-position. This transformation would proceed through the classical catalytic cycle involving oxidative addition of the aryl bromide to a low-valent palladium species, followed by carbon monoxide insertion and reductive elimination.

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. The bromine atom in this compound can participate in various copper-catalyzed transformations, such as Ullmann-type couplings to form carbon-oxygen or carbon-nitrogen bonds. For instance, reacting this compound with a phenol (B47542) in the presence of a copper catalyst and a base could lead to the formation of a diaryl ether linkage at the 6-position.

Similarly, copper-catalyzed N-arylation with various amines or amides is also a feasible transformation. These reactions would expand the structural diversity of the 2-amino-N-phenylbenzamide scaffold, allowing for the synthesis of a wide range of derivatives with potentially interesting biological or material properties. The choice of the copper source, ligand, and reaction conditions is critical for the success of these transformations.

Nucleophilic Reactivity of Amino and Amide Functional Groups

The amino and amide functional groups in this compound are key centers of nucleophilic reactivity. The primary amino group at the 2-position can readily participate in reactions with a variety of electrophiles. For instance, it can be acylated with acid chlorides or anhydrides to form the corresponding di-acylated products. It can also undergo alkylation reactions, although care must be taken to control the degree of substitution.

The amide functional group also possesses nucleophilic character, although it is generally less reactive than the primary amino group. The amide nitrogen can participate in intramolecular reactions, as seen in the cyclization to quinazolinones. Under certain conditions, the amide nitrogen can also be deprotonated to form an amidate anion, which is a more potent nucleophile and can undergo intermolecular reactions.

The relative reactivity of the amino and amide groups can be influenced by the reaction conditions. For example, in the presence of a strong base, the amide proton may be preferentially removed, leading to reactions at the amide nitrogen. Conversely, under neutral or mildly acidic conditions, the amino group is typically the more reactive nucleophile. The presence of the electron-withdrawing bromine atom at the 6-position would be expected to decrease the nucleophilicity of both the amino and amide groups through an inductive effect.

Investigation of Radical Reaction Pathways in Compound Transformations

The investigation into the radical reaction pathways of this compound and its structural analogs is crucial for understanding its synthetic potential and predicting reaction outcomes. A key area of study is the intramolecular cyclization of the initially formed aryl radical.

Photochemical Initiation and Competing Pathways

Photochemical studies on similar 2-halo-N-arylbenzamides have provided significant insights into the potential radical pathways. For instance, the photoreaction of 2-chloro-N-pyridinylbenzamide, a structural relative, has been shown to proceed via a triplet state. nih.gov Excitation of the molecule leads to the homolytic cleavage of the carbon-halogen bond, generating a phenyl radical and a halogen radical. nih.gov

However, the reaction outcome is highly dependent on the nature of the halogen. While chloro-substituted analogs tend to favor photocyclization to form benzo[c]naphthyridinones in high yields, their bromo counterparts often yield photoreduced products, where the bromine atom is replaced by a hydrogen atom. nih.gov This suggests a competitive relationship between intramolecular cyclization and hydrogen atom abstraction from the solvent or other components in the reaction mixture for the bromo-substituted compounds.

A proposed mechanism for the photocyclization involves the intramolecular arylation of the phenyl radical onto the adjacent N-aryl ring. nih.gov In the case of 2-chloro-N-pyridinylbenzamide, it is suggested that the chlorine radical can form an n-complex with the pyridinyl ring, holding it in a favorable conformation for the phenyl radical to attack and form a new carbon-carbon bond. nih.gov Following this cyclization, the resulting radical intermediate aromatizes by ejecting a hydrogen atom to yield the final cyclized product. nih.gov

Applying this understanding to this compound, a similar initial homolytic cleavage of the C-Br bond is anticipated under photochemical conditions. The resulting aryl radical at the C6 position can then potentially undergo an intramolecular cyclization onto the N-phenyl ring. The presence of the ortho-amino group may influence the electronic properties of the radical and the transition state of the cyclization, potentially affecting the reaction rate and the regioselectivity of the cyclization.

Potential for Phenanthridinone Synthesis

The intramolecular radical cyclization of this compound represents a potential pathway for the synthesis of phenanthridinone derivatives. Phenanthridinones are a class of nitrogen-containing heterocyclic compounds with significant biological activities, making their synthesis an area of active research. nih.gov

While palladium-catalyzed methods are common for phenanthridinone synthesis from precursors like N-aryl-2-aminopyridines and 2-iodobenzoic acids, radical-based approaches offer an alternative, often under milder, transition-metal-free conditions. nih.gov For instance, the synthesis of phenanthridinones from biaryl-2-oxamic acids has been achieved under radical conditions, suggesting that a radical pathway for the cyclization of the this compound scaffold is plausible. nih.gov

The general scheme for such a transformation would involve the initial generation of the C6-centered radical, followed by an intramolecular attack on the N-phenyl ring. Subsequent rearomatization would lead to the formation of the phenanthridinone core. The efficiency of this process would likely depend on the reaction conditions, including the choice of radical initiator or light source, solvent, and temperature.

The table below outlines the potential radical reaction pathways and the key intermediates involved in the transformation of this compound.

| Reaction Step | Description | Key Intermediates | Potential Products |

| Initiation | Homolytic cleavage of the C-Br bond induced by photolysis or a radical initiator. | 2-Amino-N-phenyl-6-benzamidyl radical, Bromine radical | - |

| Propagation (Cyclization) | Intramolecular attack of the aryl radical onto the N-phenyl ring. | Spirocyclic radical intermediate | - |

| Propagation (Aromatization) | Loss of a hydrogen atom from the cyclized intermediate to restore aromaticity. | - | Substituted Phenanthridinone |

| Competing Reaction (Reduction) | Abstraction of a hydrogen atom by the aryl radical from the solvent or other species. | - | 2-Amino-N-phenylbenzamide |

Further detailed experimental and computational studies are necessary to fully elucidate the specific radical reaction pathways of this compound, quantify the yields of different products under various conditions, and understand the precise influence of the amino and N-phenyl substituents on the reaction mechanism.

Investigation of Biological Activity and Mechanistic Insights in Vitro Studies

Modulation of Enzyme Activity (In Vitro)

The ability of a compound to selectively interact with and modulate the activity of specific enzymes is a cornerstone of drug discovery. Research into benzamide (B126) derivatives has revealed inhibitory activity against several key enzymes implicated in human diseases.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters. Their inhibition can have significant therapeutic effects. While direct studies on 2-Amino-6-bromo-N-phenylbenzamide are not available, research on structurally related bromo-substituted aromatic compounds has been conducted. For instance, a series of 2-phenylbenzofuran (B156813) derivatives containing a bromine substituent were evaluated for their ability to inhibit human MAO-A and MAO-B. Many of these compounds showed a preference for inhibiting the MAO-B isoform in a reversible manner, with IC50 values reaching the low micromolar and even nanomolar range. researchgate.net The most potent compound in this study was 2-(2'-bromophenyl)-5-methylbenzofuran, with an IC50 of 0.20 µM for MAO-B. researchgate.net

Table 1: In Vitro MAO-B Inhibitory Activity of Bromo-2-phenylbenzofuran Derivatives

| Compound | MAO-B IC50 (µM) |

| 2-(2'-bromophenyl)-5-methylbenzofuran | 0.20 |

This table presents data for a structurally related compound to illustrate the potential for MAO inhibition within this chemical class.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are of significant interest for the management of neurodegenerative diseases. Studies on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have demonstrated their potential as cholinesterase inhibitors. These compounds exhibited moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. nih.govnih.gov Their inhibitory effect on BChE was generally weaker, with IC50 values between 53.5 and 228.4 µM. nih.govnih.gov Notably, many of these derivatives showed greater potency against AChE compared to BChE. nih.govnih.gov Further modifications, such as the introduction of a carbamate (B1207046) group, were explored in analogues of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, leading to compounds with modulated selectivity against AChE or BChE. researchgate.net

Table 2: In Vitro Cholinesterase Inhibitory Activity of Halogenated 2-Hydroxy-N-phenylbenzamides

| Compound Class | AChE IC50 Range (µM) | BChE IC50 Range (µM) |

| Halogenated 2-hydroxy-N-phenylbenzamides | 33.1 - 85.8 | 53.5 - 228.4 |

This table summarizes the range of inhibitory concentrations for a class of compounds structurally related to the subject of this article.

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Targeting

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The N-substituted aminobenzamide scaffold has been identified as a valid framework for the development of DPP-IV inhibitors. nih.govnih.gov In a study exploring a series of novel N-substituted aminobenzamide derivatives, several compounds demonstrated in vitro activity against the DPP-IV enzyme. nih.govnih.gov The most active of these compounds achieved 38% inhibition at a concentration of 100 μM. nih.gov This highlights the potential of the aminobenzamide core structure to interact with and inhibit the DPP-IV enzyme.

Interaction with Cellular Processes (In Vitro)

Beyond direct enzyme inhibition, the effects of these compounds on fundamental cellular processes such as programmed cell death and cell proliferation are of significant interest, particularly in the context of cancer research.

Induction and Mechanisms of Programmed Cell Death (Apoptosis)

The induction of apoptosis is a desirable characteristic for anti-cancer agents. Research on 2-amino-1,4-naphthoquinone-benzamide derivatives has shown that these compounds can act as apoptosis inducers. nih.gov In this study, the most potent compounds were subjected to further analysis to confirm their apoptotic mechanism. Morphological changes consistent with apoptosis were observed using Hoechst 33258 staining. nih.gov Furthermore, cell cycle analysis revealed that some derivatives led to a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov The ability of brominated phenolic compounds to induce apoptosis has also been demonstrated in other studies, suggesting that the bromine substituent may contribute to this activity. nih.govmdpi.com

Evaluation of In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines

The cytotoxic and antiproliferative effects of benzamide derivatives have been evaluated against various cancer cell lines. A series of 2-amino-1,4-naphthoquinone-benzamides were tested for their cytotoxic activities against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal adenocarcinoma) cell lines. nih.gov Many of the synthesized compounds exhibited greater potency than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 and HT-29 cell lines. nih.gov For instance, compound 5e in the study, an aniline (B41778) derivative, and compound 5l, a 3-nitroaniline (B104315) derivative, both showed an IC50 value of 0.4 µM against the MDA-MB-231 cell line. nih.gov Similarly, new imidazole-based N-phenylbenzamide derivatives have also shown promising cytotoxic activity, with IC50 values in the low micromolar range against lung, cervical, and breast cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of 2-Amino-1,4-naphthoquinone-benzamide Derivatives against MDA-MB-231 Cell Line

| Compound | IC50 (µM) |

| Compound 5e (aniline derivative) | 0.4 |

| Compound 5l (3-nitroaniline derivative) | 0.4 |

| Cisplatin (Control) | >31.5 |

This table presents cytotoxicity data for structurally related compounds, demonstrating the potential antiproliferative activity of the benzamide scaffold.

Modulation of Histone Acetylation Mechanisms

Currently, there is no publicly available scientific literature that specifically investigates the modulation of histone acetylation mechanisms by this compound. While related compounds, such as the anti-tumor agent CI-994 ([4-(acetylamino)-N-(2-amino-phenyl) benzamide]), have been shown to be histone deacetylase (HDAC) inhibitors, similar studies on the 6-bromo substituted analogue have not been reported.

Binding to Biomolecular Targets (In Vitro)

The ability of a compound to bind to specific biological molecules is a cornerstone of its potential therapeutic effect. This section explores the in vitro binding characteristics of this compound with respect to DNA and key proteins.

DNA Minor Groove Binding and Sequence Selectivity

There are no specific studies available that have determined the DNA minor groove binding properties or sequence selectivity of this compound. The minor groove of DNA is a recognized target for a variety of small molecules, which can influence DNA replication and transcription. nih.govnih.govesr.ie The crescent shape of some molecules, including certain benzamide derivatives, allows them to fit within the minor groove, often showing a preference for AT-rich sequences. nih.govesr.ie However, without experimental data, any potential interaction of this compound with the DNA minor groove remains speculative.

Ligand-Protein Interactions (e.g., ABL1-kinase protein)

Specific in vitro studies detailing the interaction of this compound with proteins such as ABL1-kinase are not present in the current body of scientific literature. While other novel N-phenylbenzamide derivatives have been computationally modeled to assess their affinity for the ABL1 kinase protein, no such research has been published for the 6-bromo variant.

In Vitro Antimicrobial and Antiviral Activity Evaluation

The potential of novel compounds to combat infectious diseases is a significant area of research. This section reviews the available data on the in vitro activity of this compound against bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No specific data from in vitro studies on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains could be identified in the available literature. While the broader class of N-phenylbenzamides has been investigated for antibacterial properties, with some derivatives showing activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), specific testing results for the 6-bromo substituted compound are not reported. nih.govnih.gov

Antifungal Activity Against Specific Fungal Strains

There is currently no published research that has evaluated the in vitro antifungal activity of this compound against any specific fungal strains. Studies on other N-phenylbenzamide derivatives have sometimes included assessments of antifungal potential, for instance against Candida albicans, but these findings cannot be extrapolated to the specific compound without direct experimental evidence. nih.govnih.gov

Antiviral Activity Against Viral Pathogens (e.g., Enterovirus 71)

The potential of N-phenylbenzamide derivatives as antiviral agents has been explored, with a particular focus on Enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease (HFMD). While research on the specific compound this compound is not extensively detailed in available literature, studies on structurally related N-phenylbenzamide compounds provide significant insights into the antiviral capacity of this chemical class.

A notable study synthesized a series of novel N-phenylbenzamide derivatives and evaluated their in vitro activity against four different strains of EV71. researchgate.net Among the synthesized compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e in the study) demonstrated significant inhibitory effects against all tested EV71 strains, with 50% inhibitory concentration (IC₅₀) values in the low micromolar range. researchgate.net This particular compound, which shares structural similarities with this compound, including the bromo-substituted N-phenyl ring and an amino group on the benzamide portion, was identified as a promising lead for developing anti-EV71 drugs. researchgate.net Its cytotoxicity in Vero cells was found to be substantially lower than that of the reference drug, pirodavir, indicating a favorable selectivity index. researchgate.net

Further research into other N-phenylbenzamide derivatives has also shown potent activity against EV71, with some compounds exhibiting IC₅₀ values lower than 5.00 μmol/L. nih.gov These findings underscore the N-phenylbenzamide scaffold as a promising starting point for the development of novel inhibitors against Enterovirus 71. researchgate.netnih.gov

Table 1: In Vitro Antiviral Activity of a Representative N-Phenylbenzamide Derivative Against Enterovirus 71 Strains

| Compound | Virus Strain (Genotype) | IC₅₀ (μM) | TC₅₀ (Vero cells, μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | SZ-98 (C4) | 5.7 ± 0.8 | 620 ± 0.0 | 109 |

| JS-52-3 (C4) | 12 ± 1.2 | 620 ± 0.0 | 52 | |

| H (C2) | 11 ± 1.5 | 620 ± 0.0 | 56 | |

| BrCr (A) | 11 ± 1.1 | 620 ± 0.0 | 56 |

Data sourced from Ji, X.-Y., et al. (2013). researchgate.net

Antiprotozoal Activity Against Kinetoplastid Parasites (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)

The N-phenylbenzamide scaffold is a core component of compounds investigated for their activity against kinetoplastid parasites, which are responsible for diseases such as African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). Research has indicated that derivatives containing this scaffold can exhibit significant antiprotozoal effects.

Specifically, N-phenylbenzamide-based compounds have been developed as DNA minor groove binders that target the AT-rich kinetoplast DNA (kDNA) of these parasites. This interaction is believed to disrupt kDNA function, ultimately leading to parasite death. One study reported on a series of N-phenylbenzamide derivatives, noting that while bis(2-aminoimidazolines) with this core showed micromolar activity against T. brucei, related bisarylimidamides were potent submicromolar inhibitors of T. brucei, T. cruzi, and L. donovani.

While direct studies on this compound are limited, research on related structures provides valuable data. For instance, benzoylthiourea (B1224501) derivatives, which contain a benzamide core, have been explored. The compound 4-bromo-N-(3-nitrophenyl) carbamothioyl benzamide demonstrated selective activity against all developmental forms of Trypanosoma cruzi. This suggests that the presence of a bromo-substituted benzamide structure may contribute to antiprotozoal efficacy.

Table 2: Antiprotozoal Activity of a Representative Benzoylthiourea Derivative with a Benzamide Core

| Compound | Parasite | Form | IC₅₀ (µM) |

|---|---|---|---|

| 4-bromo-N-(3-nitrophenyl) carbamothioyl benzamide (BTU-3) | Trypanosoma cruzi (Y strain) | Epimastigote | 24.38 |

| Amastigote | 36.31 | ||

| Trypomastigote | 13.11 |

IC₅₀ values are indicative of the concentration required to inhibit 50% of the parasite population.

Elucidation of Molecular Mechanisms of In Vitro Biological Action

Interference with Key Biosynthetic Pathways (e.g., Ergosterol (B1671047) Synthesis)

The investigation into the precise molecular mechanisms of N-phenylbenzamide derivatives has pointed towards potential interference with crucial biosynthetic pathways in fungi, which can share similarities with pathways in certain protozoa. Ergosterol is an essential component of fungal and some protozoan cell membranes, making its synthesis pathway a key target for antimicrobial agents.

While direct inhibition of ergosterol synthesis by this compound has not been explicitly documented, related compounds have been shown to affect processes linked to this pathway. For example, some optimized N-phenylbenzamide derivatives have been identified as inhibitors of the mitochondrial alternative oxidase (AOX) in phytopathogens. nih.govd-nb.info The function of mitochondria is closely linked with ergosterol biosynthesis, as key enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase (Erg11p), are heme-containing proteins, and mitochondrial function impacts heme metabolism. nih.gov Therefore, inhibition of mitochondrial respiration by compounds like N-phenylbenzamides could indirectly affect ergosterol levels, potentially synergizing with drugs that directly target this pathway. nih.govd-nb.info One study noted that certain ester and amide derivatives related to N-phenylbenzamides exhibited a multitarget antifungal mechanism that included interference with ergosterol synthesis. researchgate.net

Inhibition of Bacterial Two-Component Regulatory Systems

Bacterial two-component systems (TCS) are primary signaling pathways that allow bacteria to sense and respond to environmental changes, including the presence of antibiotics. These systems regulate a variety of processes, such as virulence and the expression of efflux pumps, making them attractive targets for new antibacterial therapies.

Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its close analogs function by directly inhibiting bacterial two-component regulatory systems. However, some research has touched upon related activities. A study identified 3-amino-N-phenylbenzamide derivatives as efflux pump inhibitors (EPIs) in Staphylococcus aureus. nih.gov Efflux pumps are membrane proteins that can expel antibiotics from the bacterial cell, and their expression is often under the control of TCS. By inhibiting these pumps, such compounds can restore the efficacy of existing antibiotics. nih.gov While this demonstrates an interference with a resistance mechanism that can be regulated by TCS, it does not represent a direct inhibition of the TCS signaling cascade itself. Further research is required to determine if the N-phenylbenzamide scaffold can be optimized to directly target the kinase or response regulator proteins of bacterial two-component systems.

Structure Activity Relationship Sar Studies and Rational Derivative Design

Systematic Chemical Modification of the N-phenyl Moiety and its Impact on Activity

For instance, in a series of 2-amino-5-chloro-N-phenylbenzamides, which are structurally similar to the 6-bromo analogues, the introduction of various substituents on the N-phenyl ring led to a range of antimycobacterial activities. The position and the electronic properties of these substituents were found to significantly modulate the compound's potency.

A study on 2-amino-N-phenylbenzamides revealed that the presence of a 4-sec-butyl group on the N-phenyl ring of a 5-chloro-2-aminobenzamide resulted in the most potent antimycobacterial activity against Mycobacterium kansasii. researchgate.net This suggests that bulky, lipophilic groups at the para position of the N-phenyl ring may enhance the interaction with the biological target. Conversely, the introduction of polar or electron-withdrawing groups can have varied effects, sometimes leading to a decrease in activity.

The following interactive table summarizes the impact of various substituents on the N-phenyl moiety of analogous 2-amino-5-chloro-N-phenylbenzamides against M. kansasii, providing insights into the potential SAR of 2-Amino-6-bromo-N-phenylbenzamide derivatives.

| N-phenyl Substituent (R) | Relative Activity against M. kansasii | Reference |

| H | Baseline | researchgate.net |

| 4-CH₃ | Moderate Increase | researchgate.net |

| 4-sec-C₄H₉ | Significant Increase | researchgate.net |

| 4-Cl | Moderate Increase | researchgate.net |

| 3,4-di-Cl | Decrease | researchgate.net |

This table is illustrative and based on data for 2-amino-5-chloro-N-phenylbenzamides, which are expected to have similar SAR trends to this compound.

Investigation of Substituent Effects on the Benzamide (B126) Core

The benzamide core of this compound, consisting of the benzene (B151609) ring with the amino and bromo substituents, is another critical area for SAR exploration. The electronic and steric properties of substituents on this core can profoundly influence the compound's conformation, lipophilicity, and ability to form key interactions with target proteins.

Quantitative structure-activity relationship (QSAR) studies on a series of 2-aminobenzamide (B116534) derivatives have shown that their analgesic potency is directly correlated with their octanol-water partition coefficient (log P). nih.gov This indicates that the lipophilicity of the molecule, which is influenced by substituents on the benzamide core, plays a crucial role in its biological activity, likely by affecting its ability to cross biological membranes and reach its target.

The amino group at position 2 is often considered a key pharmacophoric feature, potentially involved in hydrogen bonding interactions with the target. Modifications to this group, such as acylation, have been shown to impact activity. For example, in the context of anti-enterovirus 71 activity, propionylation of the amino group in N-phenylbenzamide derivatives was found to be detrimental to their antiviral potency. nih.gov

The following table illustrates the effect of substituents on the benzamide core on the lipophilicity and, by extension, the predicted analgesic activity of 2-aminobenzamide derivatives.

| Substituent on Benzamide Core | Effect on Lipophilicity (log P) | Predicted Impact on Analgesic Activity | Reference |

| H | Baseline | Baseline | nih.gov |

| Increased alkyl chain length | Increase | Increase | nih.gov |

| Introduction of polar groups | Decrease | Decrease | nih.gov |

This table is based on general principles of QSAR studies on 2-aminobenzamides.

Exploration of Different Bridging Moieties and Side Chain Variations

The amide linkage in this compound serves as a crucial bridge between the benzamide core and the N-phenyl moiety. Exploration of different bridging moieties and the introduction of side chains can lead to the discovery of derivatives with altered pharmacological profiles.

Research on benzothiazole (B30560) derivatives, which share structural similarities with the benzamide scaffold, has shown that replacing a photoisomerizable trans-butadiene bridge with more stable moieties like 1,2,3-triazole, amide, and ester groups can significantly impact target binding and visualization properties in the context of neurodegenerative diseases. rsc.org While triazoles showed good visualization of Aβ plaques, amide and ester-linked derivatives were able to detect neurofibrillary tangles. rsc.org This highlights the importance of the linker in directing the molecule to specific biological targets.